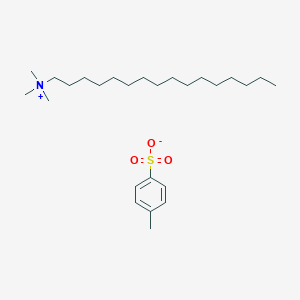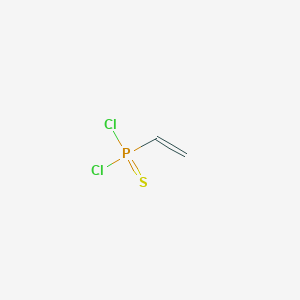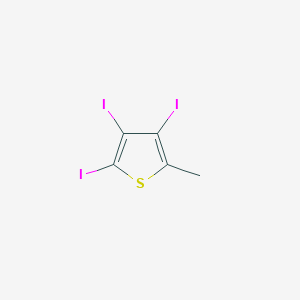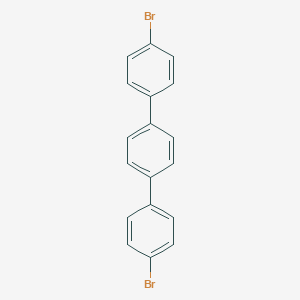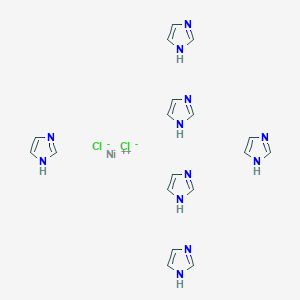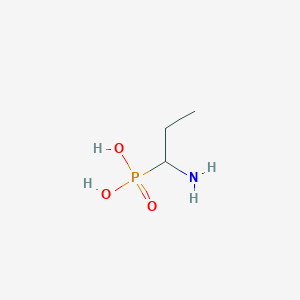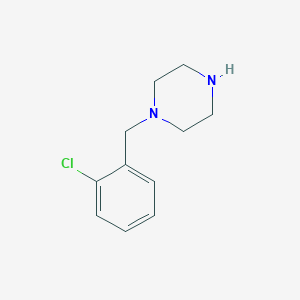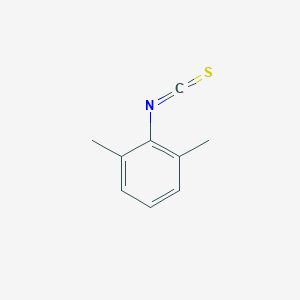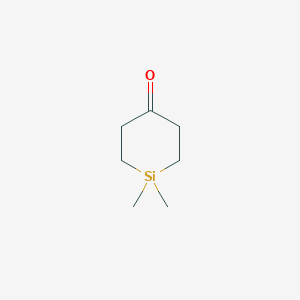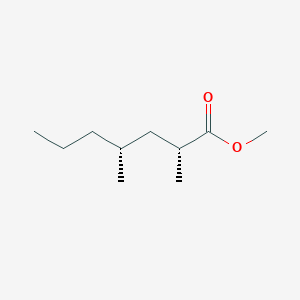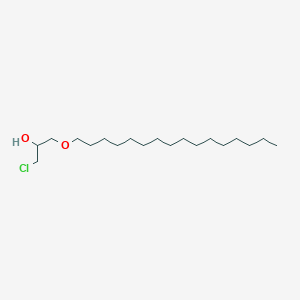
1-Chloro-3-(hexadecyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(hexadecyloxy)propan-2-ol, also known as CHX, is a synthetic compound that has gained significant attention in scientific research. CHX is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis. In
Applications De Recherche Scientifique
1-Chloro-3-(hexadecyloxy)propan-2-ol has been extensively used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Chloro-3-(hexadecyloxy)propan-2-ol has also been used to study the effects of PKC inhibition on the immune system, cardiovascular system, and nervous system.
Mécanisme D'action
1-Chloro-3-(hexadecyloxy)propan-2-ol acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. It prevents the activation of PKC by blocking the binding of the co-factor diacylglycerol (DAG) and phorbol esters. This results in the inhibition of downstream signaling pathways that are activated by PKC.
Biochemical and Physiological Effects:
1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of proteins that are regulated by PKC, such as MARCKS and myosin light chain. It also affects the expression of genes that are involved in cell cycle regulation and apoptosis. In addition, 1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Chloro-3-(hexadecyloxy)propan-2-ol is its high selectivity for PKC. It does not affect other kinases or enzymes that are involved in cellular signaling pathways. However, 1-Chloro-3-(hexadecyloxy)propan-2-ol has limited solubility in water, which can make it difficult to use in certain experimental conditions. In addition, the potency of 1-Chloro-3-(hexadecyloxy)propan-2-ol can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in scientific research. One area of interest is the development of new PKC inhibitors that are more potent and selective than 1-Chloro-3-(hexadecyloxy)propan-2-ol. Another area of interest is the investigation of the role of PKC in different disease states, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in combination with other inhibitors or chemotherapeutic agents could lead to the development of new cancer therapies.
Propriétés
Numéro CAS |
18371-73-8 |
|---|---|
Formule moléculaire |
C19H39ClO2 |
Poids moléculaire |
335 g/mol |
Nom IUPAC |
1-chloro-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3 |
Clé InChI |
CEKNQNBGGWOLAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CCl)O |
Synonymes |
1-Chloro-3-hexadecyloxy-2-propanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



